2-(1-Naphthyl)cyclohexanone

Organic Synthesis Methodology Process Chemistry

2-(1-Naphthyl)cyclohexanone (CAS 22591-15-7), systematically named 2-(naphthalen-1-yl)cyclohexan-1-one, is an α-aryl cyclohexanone with the molecular formula C₁₆H₁₆O and a molecular weight of 224.30 g/mol. As a key member of the 2-arylcyclohexanone class, it features a cyclohexanone core substituted at the 2-position with a 1-naphthyl group, which confers distinct steric and electronic properties compared to its 2-naphthyl isomer or other aryl analogs.

Molecular Formula C16H16O
Molecular Weight 224.3 g/mol
CAS No. 22591-15-7
Cat. No. B188708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Naphthyl)cyclohexanone
CAS22591-15-7
Molecular FormulaC16H16O
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2=CC=CC3=CC=CC=C32
InChIInChI=1S/C16H16O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15H,3-4,9,11H2
InChIKeyAETOCTWURFLYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Naphthyl)cyclohexanone (CAS 22591-15-7): Core Attributes & Structural Baseline


2-(1-Naphthyl)cyclohexanone (CAS 22591-15-7), systematically named 2-(naphthalen-1-yl)cyclohexan-1-one, is an α-aryl cyclohexanone with the molecular formula C₁₆H₁₆O and a molecular weight of 224.30 g/mol . As a key member of the 2-arylcyclohexanone class, it features a cyclohexanone core substituted at the 2-position with a 1-naphthyl group, which confers distinct steric and electronic properties compared to its 2-naphthyl isomer or other aryl analogs . This compound serves as a versatile chiral building block in asymmetric synthesis and as a precursor for polycyclic aromatic hydrocarbons (PAHs), with physical properties including a boiling point of 396 °C, a flash point of 174.9 °C, and a density of 1.114 g/cm³ .

Why 2-(1-Naphthyl)cyclohexanone Cannot Be Substituted by Isomeric or Generic Analogs


Generic substitution with the 2-naphthyl isomer or other 2-arylcyclohexanones is not chemically neutral. The position of the naphthyl attachment (1- vs. 2-) directly alters the conformational equilibrium of the cyclohexanone ring, which in turn governs reactivity in enantioselective transformations and the stereochemical outcome of downstream products [1]. Furthermore, the distinct steric bulk of the 1-naphthyl group imposes unique migratory aptitudes in photochemical rearrangements and influences the efficiency of palladium-catalyzed cross-coupling reactions used in PAH annulation . Replacing 2-(1-naphthyl)cyclohexanone with a seemingly similar analog can therefore lead to a complete loss of stereocontrol, drastically reduced yield, or failure to form the desired polycyclic scaffold, as quantified in the evidence below.

Quantitative Differentiation: Head-to-Head Performance Data for 2-(1-Naphthyl)cyclohexanone


Synthetic Yield Comparison: Improved Multigram-Scale Preparation via Epoxidation-Rearrangement

A 2005 study by Góra et al. demonstrated a multigram-scale synthesis of 2-(1-naphthyl)cyclohexanone via epoxidation of 1-(1-naphthyl)cyclohexene followed by acid-catalyzed rearrangement, achieving an isolated yield of 76% . This represents a substantial improvement over previously reported methods, such as the direct reaction of 1-naphthylmagnesium bromide with 2-chlorocyclohexanone, which afforded yields of only 2–15%, with specific examples yielding as low as 1.6% [1].

Organic Synthesis Methodology Process Chemistry

Enantioselective Protonation: 75% ee Achieved Using Chiral Brønsted Acid Catalyst

2-(1-Naphthyl)cyclohexanone was used as a substrate in the enantioselective protonation of its silyl enol ether. Under catalysis by a chiral pentacarboxycyclopentadiene-based Brønsted acid, the product ketone was obtained with an enantiomeric excess (ee) of 75% . In contrast, when 2-phenylcyclohexanone was subjected to analogous conditions, the ee dropped to 42%, highlighting the superior enantiodiscrimination conferred by the 1-naphthyl substituent .

Asymmetric Catalysis Enantioselective Synthesis Chiral Building Blocks

Conformational Analysis: Distinct Equilibrium of Chair Conformers Relative to 2-Phenyl Analogs

Lanthanide shift reagent (LSR) NMR studies have shown that 2-(1-naphthyl)cyclohexanone derivatives exist as a rapid equilibrium of two chair conformers with unequal populations [1]. This contrasts with 2-phenylcyclohexanone, which exhibits a stronger preference for a single dominant conformer. The precise ratio, while not numerically quantified in the available abstract, is described as containing 'significant amounts of two rapidly interconverting chair isomers,' indicating a flatter conformational energy landscape [1].

Stereochemistry NMR Spectroscopy Physical Organic Chemistry

PAH Annulation Efficiency: Critical Role in Three-Step Polycyclic Aromatic Hydrocarbon Synthesis

In a 2015 methodology paper, 2-(1-naphthyl)cyclohexanone was employed as the key α-arylated ketone intermediate in a three-step sequence to annulate polycyclic aromatic hydrocarbons (PAHs) . The overall yield for the complete three-step sequence (cross-coupling, triflation, and cyclization) was reported as 67% . While a direct comparator for the exact PAH target is not provided, the method is explicitly noted to provide access to PAHs with saturated rings that are 'difficult to produce in an efficient manner' using current methods, implying a significant advantage over alternative routes that do not employ this specific α-aryl ketone .

Materials Chemistry Organic Electronics Polycyclic Aromatic Hydrocarbons

Isomeric Differentiation: Unique Chemical Reactivity vs. 2-(2-Naphthyl)cyclohexanone

The photochemistry of the mixed naphthyl system 4-α-naphthyl-4-β-naphthylcyclohexenone, which contains both 1- and 2-naphthyl motifs, demonstrates distinct migratory aptitudes . Upon photolysis, the compound yields endo and exo isomers of 5-α-naphthyl-6-β-naphthylbicyclo[3.1.0]-2-hexanone, indicating that the 1-naphthyl and 2-naphthyl groups undergo different reaction pathways . This implies that 2-(1-naphthyl)cyclohexanone and 2-(2-naphthyl)cyclohexanone are not interchangeable in photoreactions, with the 1-isomer likely exhibiting a distinct reactivity profile.

Photochemistry Mechanistic Studies Structure-Activity Relationship

Direct Asymmetric α-Hydroxylation: Successful Enol Catalysis with Chiral Phosphoric Acid

2-(1-Naphthyl)cyclohexanone was demonstrated to undergo direct asymmetric α-hydroxylation using nitrosobenzene as the oxidant and a novel chiral phosphoric acid catalyst, yielding the α-hydroxy ketone with excellent enantioselectivity . While exact ee values are not provided in the available abstract, the transformation is characterized as delivering 'excellent enantioselectivities' and enabling 'facile access to valuable α-keto tertiary alcohols' . This contrasts with many standard methods that require indirect approaches or pre-functionalization of the ketone.

Asymmetric Catalysis α-Functionalization Ketone Derivatization

Procurement-Driven Application Scenarios for 2-(1-Naphthyl)cyclohexanone


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Based on the demonstrated 75% enantioselectivity in protonation reactions and successful direct α-hydroxylation , 2-(1-naphthyl)cyclohexanone is a preferred substrate for constructing chiral α-aryl ketone building blocks. Its use can eliminate the need for chiral resolution in the production of enantioenriched intermediates for drug candidates, particularly those requiring α-functionalized cyclohexanone cores.

Efficient Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) for Materials Science

The compound's role as a key intermediate in a three-step PAH annulation sequence makes it an essential procurement item for laboratories developing organic electronic materials, OLED emitters, or graphene nanoribbons. The 67% overall sequence yield provides a reliable, scalable route to complex PAHs that are otherwise challenging to access efficiently.

Conformational and Stereochemical Studies in Physical Organic Chemistry

The unique conformational equilibrium of 2-(1-naphthyl)cyclohexanone, as revealed by LSR NMR studies [1], makes it a valuable model compound for investigating stereoelectronic effects in cyclohexanone systems. Researchers studying the relationship between aryl substituent size, conformation, and reactivity will find this compound offers a distinct, well-characterized profile compared to simpler 2-phenyl or 2-alkyl analogs.

Large-Scale Synthesis and Process Chemistry Development

For process chemists, the 76% yield achieved via the epoxidation-rearrangement route provides a robust and scalable method for producing multigram quantities of 2-(1-naphthyl)cyclohexanone. This high-yielding protocol, which avoids low-yielding Grignard additions (1.6–15%), is directly translatable to pilot-plant production, reducing cost of goods and improving supply chain reliability for this specialized building block.

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